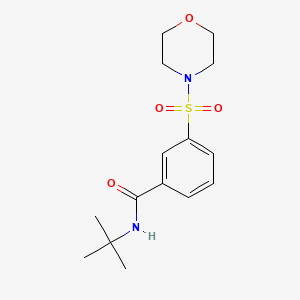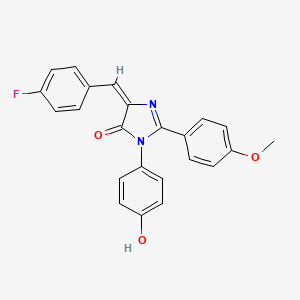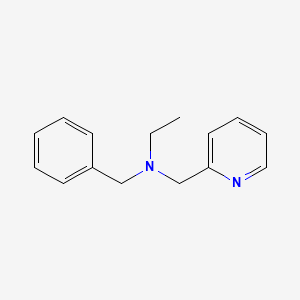
N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
BMS-345541 selectively inhibits the IκB kinase (N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide) complex, which is responsible for the phosphorylation and degradation of IκB proteins. This leads to the inhibition of NF-κB activation, which is critical for the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, BMS-345541 can suppress the expression of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. It can suppress the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It can also inhibit the proliferation and survival of cancer cells, including breast cancer, prostate cancer, and leukemia cells. BMS-345541 has also been shown to have anti-angiogenic effects, which can inhibit the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 has several advantages for laboratory experiments. It is a selective inhibitor of the N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide complex, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, BMS-345541 has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using BMS-345541 in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of BMS-345541. One potential area of research is the development of more selective and potent inhibitors of the N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide complex. Another area of research is the identification of biomarkers that can predict the response to BMS-345541 in cancer patients. Additionally, the combination of BMS-345541 with other cancer therapies, such as chemotherapy and radiation therapy, may improve the efficacy of cancer treatment. Finally, the study of BMS-345541 in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, may provide valuable insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of BMS-345541 involves several steps, including the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-tert-butyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with morpholine to form N-tert-butyl-4-morpholinobenzenesulfonamide, which is subsequently reacted with 3-aminobenzamide to form BMS-345541.
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. BMS-345541 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-tert-butyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)16-14(18)12-5-4-6-13(11-12)22(19,20)17-7-9-21-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABTDUWULGERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)
![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)